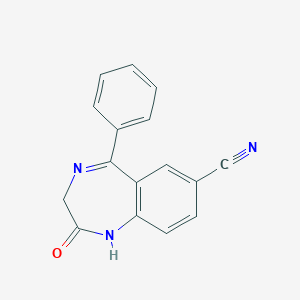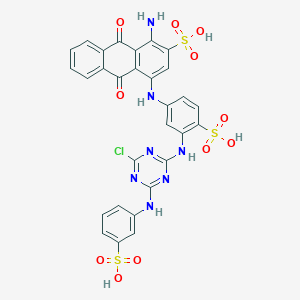
3-Metilbencilamina
Descripción general
Descripción
3-Methylbenzylamine is an organic compound with the molecular formula C8H11N. It is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the third position. This compound is a colorless to light yellow liquid with a characteristic amine odor. It is used in various chemical synthesis processes and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
3-Methylbenzylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also used in the synthesis of biologically active molecules.
Medicine: 3-Methylbenzylamine is used in the development of new drugs and therapeutic agents. It is also used in the synthesis of intermediates for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other materials. It is also used as a curing agent in the manufacture of epoxy resins and as a stabilizer in the production of plastics.
Mecanismo De Acción
Target of Action
3-Methylbenzylamine is a simple organic compound that is primarily used in chemical synthesis It is known to interact with various organic and inorganic substances, acting as a reactant or catalyst in these processes .
Mode of Action
The mode of action of 3-Methylbenzylamine is largely dependent on the specific chemical reaction in which it is involved. As an amine, it can act as a base, accepting a proton from a more acidic compound, or as a nucleophile, donating a pair of electrons to an electrophile . These properties allow it to participate in a wide range of chemical reactions, including the synthesis of other amines, amides, and various organic compounds .
Biochemical Pathways
3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials containing two-dimensional lithium beryllofluoride sheets . This suggests that it may play a role in the formation of complex structures through self-assembly or templating mechanisms.
Result of Action
The molecular and cellular effects of 3-Methylbenzylamine’s action are largely dependent on the specific chemical reactions in which it is involved. In the context of its use as a templating agent, it may contribute to the formation of complex, two-dimensional structures . .
Action Environment
The action, efficacy, and stability of 3-Methylbenzylamine can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, its reactivity as a base or nucleophile may be affected by the pH of the environment. Similarly, its stability may be influenced by temperature and the presence of other reactive substances. Therefore, careful control of the environment is important when using 3-Methylbenzylamine in chemical reactions.
Análisis Bioquímico
Biochemical Properties
3-Methylbenzylamine has been used as a templating agent in the synthesis of amine-templated materials . It interacts with various enzymes and proteins during this process . The nature of these interactions is largely dependent on the specific biochemical reaction in which 3-Methylbenzylamine is involved .
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylbenzylamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methylbenzylamine can vary with different dosages in animal models
Metabolic Pathways
3-Methylbenzylamine is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Methylbenzylamine is transported and distributed within cells and tissues . It can interact with certain transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
It is possible that it could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbenzylamine can be synthesized through several methods:
Reduction of 3-Methylbenzonitrile: This method involves the reduction of 3-methylbenzonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.
Reductive Amination of 3-Methylbenzaldehyde: In this method, 3-methylbenzaldehyde is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This reaction results in the formation of 3-methylbenzylamine.
Hofmann Rearrangement: This method involves the conversion of 3-methylbenzamide to 3-methylbenzylamine using bromine and a strong base such as sodium hydroxide. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to yield the amine.
Industrial Production Methods
In industrial settings, 3-methylbenzylamine is typically produced through the reduction of 3-methylbenzonitrile due to its efficiency and scalability. The process involves the use of hydrogen gas and a suitable catalyst, and it is carried out in large reactors under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The amine group in 3-methylbenzylamine can be oxidized to form the corresponding imine or nitrile. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alkane. This reaction typically involves the use of reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles, and other oxidized derivatives.
Reduction: Alkanes and other reduced derivatives.
Substitution: Various substituted benzylamines and related compounds.
Comparación Con Compuestos Similares
3-Methylbenzylamine can be compared with other similar compounds, such as:
Benzylamine: The parent compound, which lacks the methyl group on the benzene ring. Benzylamine has similar chemical properties but different reactivity due to the absence of the methyl group.
2-Methylbenzylamine: A positional isomer where the methyl group is attached to the second position of the benzene ring. This compound has different steric and electronic properties compared to 3-methylbenzylamine.
4-Methylbenzylamine: Another positional isomer with the methyl group at the fourth position. This compound also has different reactivity and properties compared to 3-methylbenzylamine.
The uniqueness of 3-methylbenzylamine lies in its specific substitution pattern, which affects its reactivity and applications in various chemical processes.
Propiedades
IUPAC Name |
(3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-3-2-4-8(5-7)6-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXUCUWVGKLACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059218 | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10795 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
100-81-2 | |
| Record name | 3-Methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylbenzylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRQ2PCL7ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Methylbenzylamine in the synthesis of pharmaceutical compounds?
A: 3-Methylbenzylamine serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it's a key reagent in creating (R)-6-Benzyloxycarbonylamino-1-methyl-4-(3-methylbenzyl)hexahydro-1, 4-diazepine, an intermediate in producing DAT-582, a potent serotonin-3 receptor antagonist. []
Q2: How does 3-Methylbenzylamine contribute to the formation of layered materials?
A: 3-Methylbenzylamine acts as a templating agent in synthesizing two-dimensional lithium beryllofluoride layered materials. [] When combined with lithium beryllofluoride under specific conditions, 3-Methylbenzylamine guides the formation of distinct sheet structures. The interaction between the protonated amine group of 3-Methylbenzylamine and the electronegative fluoride ions within the material contributes to the overall stability of these layered structures. []
Q3: Can you elaborate on the use of a 3-Methylbenzylamine derivative in converting alcohols to fluorides?
A: N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA), a derivative of 3-Methylbenzylamine, acts as a reagent for converting various functional groups, including transforming primary, secondary, and benzylic alcohols into their corresponding fluorides. [] This transformation is particularly useful in organic synthesis, as it allows for the selective introduction of fluorine atoms into molecules.
Q4: What are the safety considerations when handling N,N‐Diethyl‐α,α‐difluoro‐3‐methylbenzylamine (DFMBA)?
A: DFMBA gradually decomposes in the presence of moisture. Therefore, handling this compound requires minimal exposure to air and preferably the use of dry glassware or Teflon™ vessels. [] Additionally, DFMBA should be stored under an inert atmosphere in a refrigerator to maintain its stability. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














